molecular formula C18H15Cl2N5O B2407694 (Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide CAS No. 1334029-81-0

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide

Cat. No.: B2407694
CAS No.: 1334029-81-0
M. Wt: 388.25
InChI Key: OTWQYDUEGXPDIR-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. Compounds with a 2-cyano-3-phenylprop-2-enamide (also known as acrylamide) scaffold, similar to this one, have been investigated for their potential as tyrosine kinase inhibitors . The structural elements of this molecule—including the pyrrolidin-1-ylpyrimidine moiety and the dichlorophenyl group—suggest it may interact with specific enzymatic targets, potentially modulating pathways involved in cell proliferation and signaling . Research into analogs highlights potential applications in developing therapies for oncogenic diseases and conditions driven by kinase overexpression . Furthermore, structurally related cyano-acrylamide derivatives have demonstrated potent biological activities in various pharmacological models, underscoring the research value of this chemical class . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O/c19-14-3-4-16(15(20)8-14)24-17(26)13(9-21)7-12-10-22-18(23-11-12)25-5-1-2-6-25/h3-4,7-8,10-11H,1-2,5-6H2,(H,24,26)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWQYDUEGXPDIR-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide, with CAS Number 1334029-81-0, is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18_{18}H15_{15}Cl2_{2}N5_{5}O
  • Molecular Weight : 388.2 g/mol

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of various derivatives of pyrimidine compounds, including this compound. The synthesis often involves the reaction of substituted pyrimidines with cyanoacetic acid derivatives under basic conditions. The SAR indicates that modifications in the pyrimidine ring and the presence of electron-withdrawing groups significantly enhance biological activity.

Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that such compounds can inhibit COX enzymes, particularly COX-2, which is crucial in inflammatory processes. The IC50_{50} values for related compounds were reported to be as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Properties

The compound's anticancer potential has also been explored. In various assays, derivatives of this compound have shown cytotoxic effects against cancer cell lines. For example, studies indicated that certain pyrimidine derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • In Vitro Studies : A study assessed the anti-inflammatory effects of a series of pyrimidine derivatives including this compound. The results indicated a strong correlation between structural modifications and enhanced COX inhibition .
  • In Vivo Models : In animal models of inflammation induced by carrageenan and cotton pellets, related compounds demonstrated significant reductions in edema and granuloma formation, suggesting their potential therapeutic applications in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, these compounds reduce the production of pro-inflammatory mediators.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide?

  • Methodology : A multi-step approach is typical, starting with substitution reactions under alkaline conditions (e.g., using 2,4-dichloroaniline and pyrrolidinylpyrimidine precursors). Condensation with cyanoacetic acid derivatives under controlled pH (basic conditions with pyridine or piperidine) forms the enamide backbone. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .
  • Key Considerations : Optimize solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield and stereoselectivity for the Z-isomer .

Q. How can the Z-configuration of the prop-2-enamide moiety be confirmed experimentally?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR to detect spatial proximity between the cyano group and aromatic protons. Coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) in 1H^{1}\text{H}-NMR can differentiate Z/E isomers. For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, with refinement using SHELXL .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify functional groups and connectivity; IR for cyano (C≡N, ~2200 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
  • Chromatography : HPLC with UV detection for purity assessment (>95%) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases), guiding SAR studies .
  • Validation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates or Michael addition outcomes) .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodology : Cross-validate using multiple techniques:

  • NMR vs. X-ray : If NMR suggests conformational flexibility, SC-XRD provides static structural snapshots.
  • DFT vs. Experimental IR : Adjust computational parameters (solvent models, basis sets) to align vibrational frequencies .
    • Case Study : Discrepancies in amide bond angles may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Replace dichlorophenyl with fluorophenyl or methoxyphenyl to modulate lipophilicity. Modify pyrrolidine with piperidine to alter steric effects.
  • Bioactivity Assays : Test analogs against target enzymes (e.g., tyrosine kinases) using enzymatic inhibition assays (IC50_{50} determination) .
    • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Include antioxidants (e.g., ascorbic acid) to assess oxidative susceptibility.
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .

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